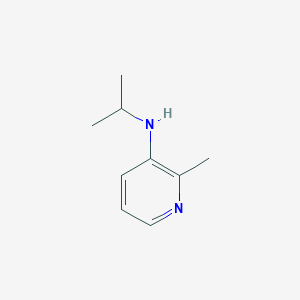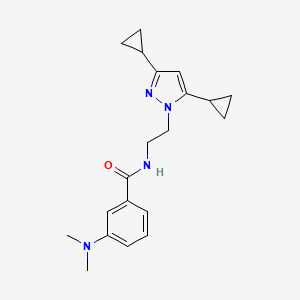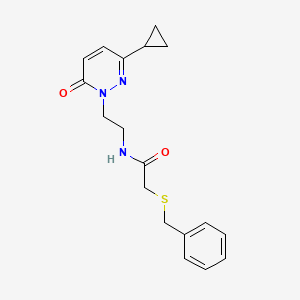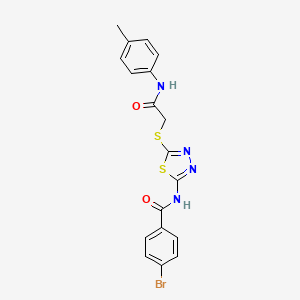
Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate, also known as AM-1241, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a CB2 receptor agonist and has been found to have anti-inflammatory, analgesic, and neuroprotective effects.
Scientific Research Applications
Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. In animal studies, this compound has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been found to protect against neurodegeneration in models of Parkinson's disease, Alzheimer's disease, and stroke.
Mechanism of Action
Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate is a selective CB2 receptor agonist, which means that it binds to and activates the CB2 receptor. The CB2 receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune function. Activation of the CB2 receptor by this compound leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily mediated through the CB2 receptor. Activation of the CB2 receptor by this compound leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This reduction in inflammation leads to a reduction in pain and tissue damage. Additionally, this compound has been found to have neuroprotective effects, which may be due to its ability to reduce inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate in lab experiments is its selectivity for the CB2 receptor. This allows researchers to study the specific effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. Additionally, this compound has been extensively studied and its effects are well-characterized, which makes it a reliable tool for research. However, one limitation of using this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, there is interest in exploring the potential use of this compound in the treatment of inflammatory bowel disease and other autoimmune disorders. Finally, there is a need for further research into the mechanisms of action of this compound, particularly with regard to its neuroprotective effects.
Synthesis Methods
The synthesis of Methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 6-amino-5-methylpyridin-3-ol, which is converted to the corresponding bromide using phosphorus tribromide. The bromide is then reacted with ethyl acetoacetate and sodium ethoxide to form the desired ester. Finally, the ester is converted to the methyl ester using methanol and sodium methoxide.
properties
IUPAC Name |
methyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-8(6-12-10(7)11)3-4-9(13)14-2/h3-6H,1-2H3,(H2,11,12)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCYDFYKMPNGMJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1N)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2789953.png)



![N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2789960.png)




![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide](/img/structure/B2789968.png)
![[4-[(3-Chlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2789969.png)

